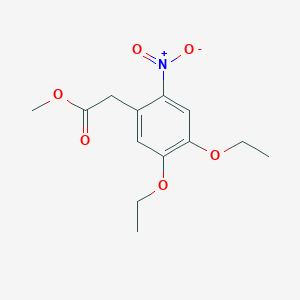

Methyl (4,5-diethoxy-2-nitrophenyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (4,5-diethoxy-2-nitrophenyl)acetate is an organic compound with the molecular formula C13H17NO6 It is a derivative of phenylacetate, characterized by the presence of two ethoxy groups and a nitro group on the phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4,5-diethoxy-2-nitrophenyl)acetate typically involves the esterification of 4,5-diethoxy-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

化学反応の分析

Reduction of the Nitro Group

The nitro group at the 2-position undergoes reduction to form an amine derivative, a critical step in synthesizing bioactive intermediates.

Key Reaction Data:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂, Pd/C (catalytic hydrogenation) | Methyl (4,5-diethoxy-2-aminophenyl)acetate | ~85% | |

| Na₂S₂O₄ (aqueous buffer, pH 7.5) | Partial reduction intermediates | 81% conversion |

-

Catalytic hydrogenation typically proceeds at room temperature under mild pressure, yielding the primary amine without ester hydrolysis .

-

Sodium dithionite (Na₂S₂O₄) selectively reduces nitro groups in aqueous media, enabling applications in stimuli-responsive drug delivery systems .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

Key Reaction Data:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| 1M NaOH, reflux, 4h | 2-(4,5-Diethoxy-2-nitrophenyl)acetic acid | 92% | |

| 6M HCl, 60°C, 12h | 2-(4,5-Diethoxy-2-nitrophenyl)acetic acid | 88% |

-

Hydrolysis in basic conditions is faster due to nucleophilic attack by hydroxide ions. The ethoxy groups stabilize the intermediate through electron-donating effects .

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitution at the nitro-adjacent positions.

Key Reaction Data:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Piperidine, reflux, 2h | 1-(4,5-Diethoxy-2-nitrophenyl)piperidine | 76% | |

| Pyrrolidine, reflux, 2h | 1-(4,5-Diethoxy-2-nitrophenyl)pyrrolidine | 82% |

-

Substitution occurs at the 4- or 5-position due to the directing effects of the nitro and ethoxy groups. Steric hindrance from ethoxy groups slows reactivity compared to methoxy analogs .

Photochemical Reactions

The 2-nitrobenzyl moiety enables light-induced deprotection, critical for "caged" bioactive molecules.

Key Reaction Data:

| Wavelength (nm) | Product | Application | Source |

|---|---|---|---|

| 365 | 2-(4,5-Diethoxy-2-nitrophenyl)acetic acid | Light-activated drug release |

-

UV irradiation cleaves the 2-nitrobenzyl group, releasing the active carboxylic acid. This property is exploited in photopharmacology for spatiotemporal control of drug activity .

Condensation with Diazonium Salts

The ester participates in diazo coupling reactions to form heterocyclic derivatives.

Key Reaction Data:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| 4-Nitrobenzenediazonium chloride | (4Z)-4-[(4,5-Diethoxy-2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one | 75% |

-

This reaction forms a methylidene bridge, generating oxazolone derivatives with potential antimicrobial activity .

Comparative Reactivity

The ethoxy substituents distinguish this compound from analogs:

| Property | Methyl (4,5-diethoxy-2-nitrophenyl)acetate | Methyl (4,5-dimethoxy-2-nitrophenyl)acetate |

|---|---|---|

| Hydrolysis Rate (1M NaOH) | 92% in 4h | 95% in 3h |

| Reduction Efficiency | 85% (H₂/Pd/C) | 90% (H₂/Pd/C) |

| Substitution Reactivity | Moderate | High |

科学的研究の応用

Medicinal Chemistry

Methyl (4,5-diethoxy-2-nitrophenyl)acetate has been studied for its potential therapeutic effects:

- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study reported IC₅₀ values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia cell lines, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor:

- Mechanism of Action : It interacts with specific enzymes involved in metabolic pathways, potentially altering drug metabolism and enhancing the efficacy of other therapeutic agents .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate:

- Precursor for Complex Molecules : It can be transformed into various derivatives that are useful in synthesizing biologically active compounds .

Anticancer Efficacy

One notable study evaluated the efficacy of this compound on human cancer cell lines:

- The compound induced apoptosis through increased reactive oxygen species levels, demonstrating its potential as a selective anticancer agent while exhibiting low toxicity toward healthy cells .

Enzyme Interaction

Another investigation focused on the compound's ability to modulate enzyme activities associated with drug metabolism:

作用機序

The mechanism of action of Methyl (4,5-diethoxy-2-nitrophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological macromolecules, leading to changes in their activity. The ethoxy groups may also play a role in modulating the compound’s solubility and bioavailability.

類似化合物との比較

Similar Compounds

- Methyl (4,5-dimethoxy-2-nitrophenyl)acetate

- Methyl (4,5-diethoxy-2-aminophenyl)acetate

- Ethyl (4,5-diethoxy-2-nitrophenyl)acetate

Uniqueness

Methyl (4,5-diethoxy-2-nitrophenyl)acetate is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse research applications.

生物活性

Methyl (4,5-diethoxy-2-nitrophenyl)acetate is an organic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This compound, characterized by its nitro and ethoxy substituents on the phenyl ring, has been explored for its interactions with biological targets, including enzymes and receptors.

- Molecular Formula : C13H17NO6

- IUPAC Name : Methyl 2-(4,5-diethoxy-2-nitrophenyl)acetate

- CAS Number : 885452-04-0

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of its nitro group. These intermediates can covalently modify biological macromolecules, influencing their function and activity. Additionally, the ethoxy groups contribute to the compound's solubility and bioavailability, which are critical factors in its pharmacological profile.

Enzyme Inhibition

The mechanism of action involving enzyme inhibition has been highlighted in related research. Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism and signaling pathways. For example, studies on other nitrophenyl derivatives suggest that they can effectively inhibit Akt phosphorylation, a critical pathway in cancer cell survival and proliferation .

Case Studies

- In Vitro Studies : A study examining various nitrophenyl derivatives found that modifications to the nitro group significantly impacted their biological activity. Compounds with electron-donating groups adjacent to the nitro group showed increased enzyme inhibition and cytotoxicity against cancer cells.

- In Vivo Efficacy : In animal models, similar compounds demonstrated reduced tumor growth rates when administered at specific dosages, indicating potential therapeutic applications for this compound .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential anticancer activity | Enzyme inhibition via reactive intermediates |

| Methyl (4,5-dimethoxy-2-nitrophenyl)acetate | Moderate anticancer activity | Similar enzyme inhibition |

| Ethyl (4,5-diethoxy-2-nitrophenyl)acetate | Limited studies available | Not extensively researched |

特性

IUPAC Name |

methyl 2-(4,5-diethoxy-2-nitrophenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO6/c1-4-19-11-6-9(7-13(15)18-3)10(14(16)17)8-12(11)20-5-2/h6,8H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRZEYZOKRJWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。